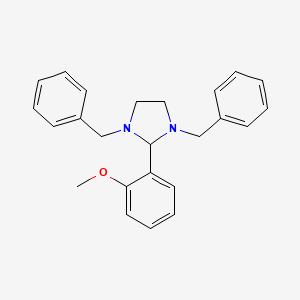

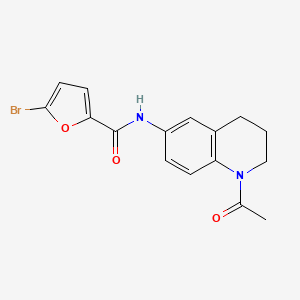

5-Iodo-8-methoxy-1,7-naphthyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Iodo-8-methoxy-1,7-naphthyridine is a compound that falls under the class of heterocyclic compounds known as naphthyridines . Naphthyridines are important in the field of medicinal chemistry due to their diverse biological activities .

Synthesis Analysis

The synthesis of naphthyridines has been a topic of considerable interest due to their wide applicability in medicinal chemistry and materials science . Various strategies have been developed for the synthesis of 1,8-naphthyridines, including multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction .Scientific Research Applications

Colorimetric Detection of Iodide Ion

5-Iodo-8-methoxy-1,7-naphthyridine derivatives have been utilized in the development of colorimetric sensors for the selective detection of iodide ions. A study by BoAli et al. (2018) highlighted the synthesis of 1,5-naphthyridine-based conjugated polymers that exhibit significant color change and sensitivity towards iodide ions in aqueous solutions, demonstrating potential applications in environmental monitoring and analytical chemistry (BoAli et al., 2018).

Antibacterial Activity

Research by Hansen et al. (2005) explored the antibacterial properties of 5-methoxy- and 5-hydroxy-6-fluoro-1,8-naphthyridone derivatives, assessing their effectiveness in inhibiting bacterial protein synthesis. This study suggests the potential of naphthyridine compounds in developing new antibacterial agents, despite challenges in achieving effective cellular penetration (Hansen et al., 2005).

Synthesis and Antitumor Activity

Naphthyridine derivatives have been investigated for their antitumor activities. A notable study by Zeng et al. (2012) designed 1,6-naphthyridine-7-carboxamides with various substitutions, revealing potent inhibition against HIV-1 integrase and cytotoxicity in cancer cell lines. This research opens pathways for repositioning HIV-1 integrase inhibitors as cancer therapeutics, highlighting the versatility of the naphthyridine scaffold (Zeng et al., 2012).

Corrosion Inhibition

Singh et al. (2016) investigated the effectiveness of naphthyridine derivatives as corrosion inhibitors for mild steel in acidic environments. Their findings demonstrate high inhibition efficiency, suggesting applications in protecting metal surfaces against corrosion, which is crucial for industrial maintenance and preservation (Singh et al., 2016).

properties

IUPAC Name |

5-iodo-8-methoxy-1,7-naphthyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IN2O/c1-13-9-8-6(3-2-4-11-8)7(10)5-12-9/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSNFSKTYYWYXLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C2=C1N=CC=C2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Iodo-8-methoxy-1,7-naphthyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide](/img/structure/B2775572.png)

![N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2,6-difluorobenzamide](/img/structure/B2775577.png)

![(1S,2R,4R)-7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/no-structure.png)

![N-[2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methylamino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2775590.png)

![3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzohydrazide](/img/structure/B2775591.png)